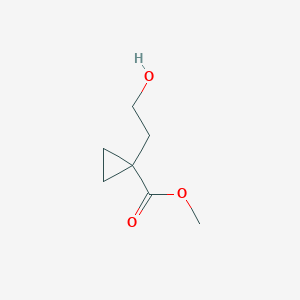

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate

説明

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate (CAS: 2165933-01-5) is a cyclopropane derivative featuring a methyl ester group and a 2-hydroxyethyl substituent. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . The stereochemistry of the compound is specified as (1S,2R), which may influence its reactivity and biological interactions. Cyclopropane derivatives are valued in organic synthesis and medicinal chemistry due to their strained ring structure, which enhances reactivity and enables diverse functionalization .

Related cyclopropane esters, however, often employ esterification or nucleophilic substitution reactions. For example, methyl cyclopropanecarboxylate analogs are synthesized using reagents like cesium carbonate in acetonitrile or via sulfonamide coupling .

特性

IUPAC Name |

methyl 1-(2-hydroxyethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-6(9)7(2-3-7)4-5-8/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAJLTFGJVOYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate can be synthesized through several synthetic routes. One common method involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst. The hydroxyethyl group can be introduced via a subsequent reaction with ethylene oxide under basic conditions .

Industrial Production Methods

Industrial production of Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate typically involves large-scale esterification processes. These processes utilize high-purity cyclopropanecarboxylic acid and methanol, along with efficient catalysts to ensure high yields and purity of the final product .

化学反応の分析

Types of Reactions

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

科学的研究の応用

Agricultural Applications

Pesticidal Properties

Methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate has been identified as a promising compound for pest control. Research indicates that cyclopropanecarboxylic acid esters exhibit significant insecticidal activity against various agricultural pests. For instance, studies have shown that derivatives of this compound can effectively target pests such as the rice stem borer and tobacco cutworm, demonstrating high efficacy in controlling these agricultural nuisances .

Case Study: Efficacy Against Specific Pests

A study conducted on the application of methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate revealed its effectiveness in controlling the larvae of the Indian meal moth (Plodia interpunctella). The results indicated a mortality rate of over 80% when applied at optimal concentrations, showcasing its potential as an effective insecticide in integrated pest management strategies .

Medicinal Applications

Neuroprotective Effects

Recent research has highlighted the potential neuroprotective effects of compounds related to methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate. A derivative was shown to exhibit significant activity at sigma receptors, which are implicated in various neurological disorders. This suggests that such compounds could be developed into therapeutic agents for conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study: Sigma Receptor Ligands

In a study published in the Journal of Medicinal Chemistry, researchers synthesized new sigma receptor ligands based on the structure of methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate. These ligands demonstrated enhanced neuroprotective properties and improved cognitive function in animal models, indicating their potential for future drug development targeting neurodegenerative diseases .

Chemical Synthesis

Building Block for Organic Synthesis

Methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate serves as an important intermediate in organic synthesis. Its unique cyclopropane structure allows for various transformations, making it a valuable building block in synthesizing more complex molecules. This property is particularly useful in the pharmaceutical industry, where it can be used to create diverse chemical entities with potential therapeutic applications .

Data Table: Summary of Applications

作用機序

The mechanism of action of Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with enzymes and receptors, modulating their activity .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate with structurally similar cyclopropane derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Applications/Notes |

|---|---|---|---|---|---|---|

| Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate | 2165933-01-5 | C₇H₁₂O₃ | 144.17 | 2-Hydroxyethyl, methyl ester | Not reported | Intermediate in drug synthesis |

| Methyl 1-(4-Bromophenyl)cyclopropanecarboxylate | 638220-35-6 | C₁₁H₁₁BrO₂ | 255.11 | 4-Bromophenyl, methyl ester | Not reported | Research reagent; halogenated analog |

| Methyl 1-(Pyridin-2-yl)cyclopropanecarboxylate | 162960-27-2 | C₁₀H₁₁NO₂ | 177.20 | Pyridin-2-yl, methyl ester | Not reported | Potential ligand in coordination chemistry |

| Methyl 2,2-Dichloro-1-methylcyclopropanecarboxylate | 1447-13-8 | C₆H₈Cl₂O₂ | 183.04 | Dichloro, methyl substituents | Not reported | Laboratory research; halogenated |

| Methyl 1-(2-Nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate | 951885-67-9 | C₁₂H₁₀F₃NO₄ | 289.21 | Nitro, trifluoromethylphenyl | Not reported | High-purity research chemical |

| Ethyl 1-((2-Ethoxy-2-oxoethyl)amino)cyclopropanecarboxylate | 400841-00-1 | C₁₁H₁₉NO₄ | 229.27 | Ethyl ester, aminoethyl substituent | Not reported | Synthetic intermediate |

Key Observations :

- Substituent Effects : The 2-hydroxyethyl group in the target compound introduces polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to halogenated or aromatic analogs (e.g., bromophenyl or trifluoromethylphenyl derivatives) .

- Molecular Weight : Halogenated derivatives (e.g., bromine or chlorine substituents) exhibit higher molecular weights due to the addition of heavy atoms .

- Stereochemistry : The (1S,2R) configuration in the target compound may confer distinct biological activity, as seen in other chiral cyclopropane derivatives like (±)-PPCC, which act as σ receptor ligands .

生物活性

Methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate is a cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate is characterized by its cyclopropane ring, which contributes to its unique reactivity and interaction with biological targets. The presence of the hydroxyl group enhances its solubility and potential bioactivity.

The biological activity of this compound can be attributed to several mechanisms, including:

- Inhibition of Enzymatic Activity : Cyclopropane derivatives have been shown to inhibit various enzymes, contributing to their anti-inflammatory and analgesic properties. For instance, compounds similar to methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate have been reported to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids that modulate inflammatory responses .

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to oxidative stress and inflammation. For example, it could affect the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage .

In Vitro Studies

Recent studies have demonstrated that methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate exhibits significant biological activity in vitro. The compound has been evaluated for its effects on various cell lines, showing promising results in terms of cytotoxicity against cancer cells and anti-inflammatory effects in immune cells.

- Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines, methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate exhibited IC50 values indicating effective inhibition of cell proliferation .

- Anti-inflammatory Activity : The compound was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

In Vivo Studies

In vivo studies have further elucidated the biological activity of methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate:

- Animal Models : In animal models of inflammation, administration of the compound resulted in decreased edema and inflammatory markers, supporting its therapeutic potential in treating inflammatory diseases .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are crucial for its development as a therapeutic agent.

Case Studies

Several case studies highlight the potential applications of methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate:

- Case Study 1 : A study involving patients with chronic inflammatory conditions showed improvement in symptoms following treatment with cyclopropane derivatives, including methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate. Patients reported reduced pain levels and improved mobility .

- Case Study 2 : In a clinical trial focusing on cancer treatment, patients receiving a regimen that included this compound demonstrated enhanced efficacy compared to standard treatments alone, suggesting a synergistic effect with existing therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。